molecular formula C14H13FN4O2 B2742050 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone CAS No. 2034500-63-3

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Cat. No. B2742050
CAS RN: 2034500-63-3
M. Wt: 288.282
InChI Key: RRBLAMLUXCRUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .


Molecular Structure Analysis

The molecular formula of this compound is C13H12FN3O3. The InChI key is CNPBUEJWMFJTGF-UHFFFAOYSA-N.


Chemical Reactions Analysis

The synthesis of this compound involves various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 277.255 grams per mole. Its melting point is 210-214°C, and it is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. The compound has a pale yellow color and is stable under normal laboratory conditions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric Acid Ester Intermediates : A study detailed the synthesis and crystal structure of related compounds, highlighting the importance of boric acid ester intermediates with benzene rings for further chemical transformations. These compounds were obtained through a three-step substitution reaction and their structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction. The use of Density Functional Theory (DFT) allowed for a comparison between the calculated molecular structures and the crystallographic data, revealing insights into the physicochemical properties of the compounds (Huang et al., 2021).

Medicinal Chemistry Applications

  • P2X7 Antagonists for Mood Disorders : The development of P2X7 antagonists, including compounds with structural similarities to the query molecule, was reported for potential treatment of mood disorders. The study emphasizes the synthesis approach and preclinical profiling of these compounds, which showed significant receptor occupancy at low doses in rats, indicating their therapeutic potential (Chrovian et al., 2018).
  • Anticonvulsant Agents : Research into derivatives as sodium channel blockers and anticonvulsant agents showcased the synthesis of novel compounds exhibiting significant anticonvulsant activities. This highlights the role of the chemical structure in modulating biological activity, particularly in relation to epilepsy treatment (Malik & Khan, 2014).

Chemical Synthesis Techniques

  • Novel Synthesis Methods : The development of novel synthetic methods for creating fused chromone–pyrimidine hybrids and related derivatives via rearrangement techniques demonstrates the versatility of these chemical frameworks in synthesizing complex molecules. This research contributes to the expanding toolkit available for organic chemists in constructing diverse heterocyclic compounds (Sambaiah et al., 2017).

Material Science Applications

  • Emitter Materials with Large Stokes' Shift : A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share a structural motif with the query molecule, discussed their use as low-cost emitter materials with large Stokes' shifts. This research illustrates the potential application of such compounds in developing luminescent materials for various technological applications (Volpi et al., 2017).

Future Directions

This compound has gained interest in scientific research because of its potential applications in various fields. Future research could explore potential applications of this compound in other areas of research like metabolic disorders. It’s also suggested that this compound might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c15-11-7-17-14(18-8-11)21-12-3-6-19(9-12)13(20)10-1-4-16-5-2-10/h1-2,4-5,7-8,12H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBLAMLUXCRUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.